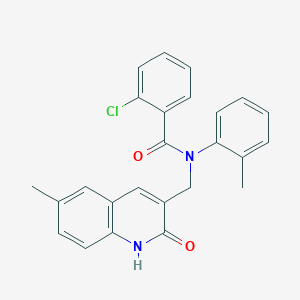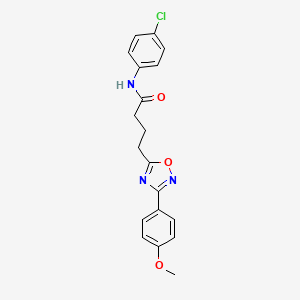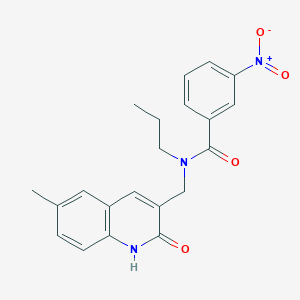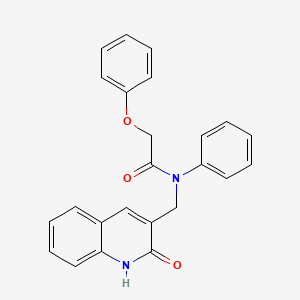
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
Mecanismo De Acción
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes such as smooth muscle relaxation, vasodilation, and platelet aggregation. By increasing the levels of cGMP, N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 can produce a range of physiological effects that are beneficial in various disease conditions.
Biochemical and Physiological Effects:
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has been shown to produce a range of biochemical and physiological effects that are beneficial in various disease conditions. Some of the most significant effects include vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation. These effects are particularly beneficial in the treatment of cardiovascular diseases and pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 is its specificity for the sGC enzyme, which makes it an ideal tool for studying the role of cGMP signaling in various disease conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to achieve sustained effects in vivo.
Direcciones Futuras
There are several potential future directions for research on N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272. One of the most promising areas of research is the development of novel sGC activators with improved pharmacokinetic properties. In addition, further studies are needed to elucidate the precise mechanisms of action of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 and its potential therapeutic applications in various disease conditions. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 in humans.
Métodos De Síntesis
The synthesis of N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 can be achieved through a multi-step process involving the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound is challenging and requires a high level of expertise.
Aplicaciones Científicas De Investigación
N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the most promising areas of research include the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, N-butyl-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide 41-2272 has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-6-11-17-15(19)12-22-13-7-9-14(10-8-13)23(20,21)18-16(2,3)4/h7-10,18H,5-6,11-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSIRUXZAGQJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)

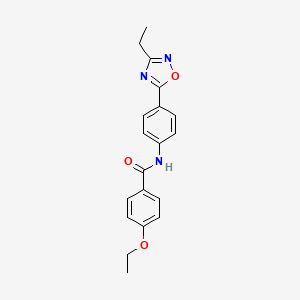
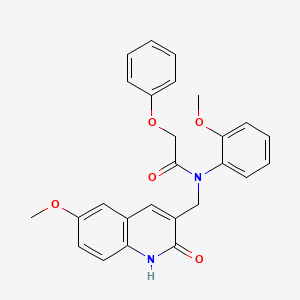
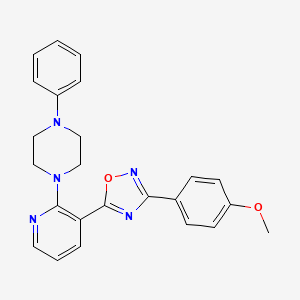
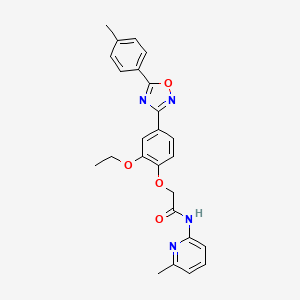
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7688489.png)
